(2-Hydroxymethylphenyl)acetonitrile

Description

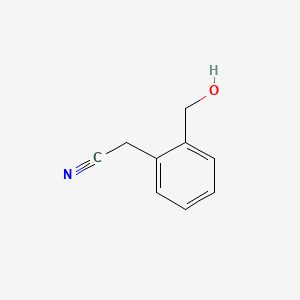

(2-Hydroxymethylphenyl)acetonitrile (CAS 67519-22-6) is an aromatic nitrile derivative with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . Its structure features a phenyl ring substituted with a hydroxymethyl (–CH₂OH) group at the ortho position and an acetonitrile (–CH₂CN) moiety. This compound is also known as α-hydroxy-α'-cyano-o-xylene, highlighting its bifunctional nature, which combines a hydroxyl group and a nitrile in proximity.

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-[2-(hydroxymethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H9NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5,7H2 |

InChI Key |

JVLSPOMXYPEZCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)CO |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

(2-Hydroxymethylphenyl)acetonitrile is primarily synthesized through reactions involving trimethylsilyl cyanide and o-quinone methides derived from phenolic compounds. This synthesis pathway allows for the production of various derivatives that can be further functionalized for specific applications in organic chemistry .

Key Properties:

- Molecular Formula: C9H11N

- Molecular Weight: 147.19 g/mol

- Appearance: Colorless to pale yellow liquid

Applications in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its nitrile functional group is crucial for various transformations, including:

- Formation of Benzofuranones: this compound can be converted into benzofuranones under acidic conditions, which are important scaffolds in medicinal chemistry due to their bioactive properties .

- Synthesis of Amines and Carboxylic Acids: The nitrile group can be hydrolyzed to yield amines or carboxylic acids, expanding its utility in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

The biological activity of this compound and its derivatives has garnered attention in drug discovery. Research highlights several potential therapeutic applications:

- Anticancer Activity: Compounds derived from this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Properties: Similar structures have demonstrated antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, making them candidates for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a derivative of this compound on MIA PaCa-2 pancreatic cancer cells. The compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM, indicating its potential for further development into an anticancer therapeutic .

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against gram-positive bacteria around 256 µg/mL. These findings support the compound's potential use in treating bacterial infections.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (2-Hydroxymethylphenyl)acetonitrile and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 67519-22-6 | C₉H₉NO | 147.17 | Ortho-hydroxymethyl + acetonitrile |

| (2-Hydroxyphenyl)acetonitrile | 14714-50-2 | C₈H₇NO | 133.15 | Ortho-hydroxyl + acetonitrile |

| 2-(2,4-Dichlorophenyl)acetonitrile | 140-53-4 | C₈H₅Cl₂N | 186.04 | 2,4-Dichloro + acetonitrile |

| 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile | 918344-20-4 | C₁₄H₁₇NO₂ | 231.29 | Cyclohexyl-hydroxy + 4-hydroxyphenyl |

Key Observations:

- Substituent Effects: (2-Hydroxyphenyl)acetonitrile (C₈H₇NO) lacks the hydroxymethyl group, reducing steric hindrance and hydrogen-bonding capacity compared to the parent compound . Chlorinated derivatives (e.g., 2-(2,4-Dichlorophenyl)acetonitrile) feature electron-withdrawing Cl groups, enhancing electrophilic substitution reactivity but increasing molecular weight and lipophilicity . 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (C₁₄H₁₇NO₂) introduces a bulky cyclohexyl group and an additional hydroxyl, likely improving solubility in organic solvents but complicating synthetic routes .

Physicochemical Properties

- Chlorinated analogs (e.g., 2-(2,4-Dichlorophenyl)acetonitrile) exhibit lower solubility in water due to increased hydrophobicity from Cl substituents . Hydroxyl-containing derivatives (e.g., (2-Hydroxyphenyl)acetonitrile) may form stable hydrogen-bonded networks, affecting crystallization behavior .

- Boiling/Melting Points: While specific data are scarce, acetonitrile derivatives with polar substituents (e.g., –OH, –CH₂OH) are expected to have higher boiling points than nonpolar analogs due to dipole-dipole interactions and hydrogen bonding .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, a benzyl halide (e.g., 2-(hydroxymethyl)benzyl chloride) is dissolved in a water-immiscible solvent such as monochlorobenzene. This solution is slowly added to an aqueous phase containing sodium cyanide and a tertiary amine catalyst (e.g., N,N-diethylcyclohexylamine) under reflux (105–110°C). The amine facilitates phase transfer, enhancing the reaction rate by solubilizing the cyanide in the organic phase. After completion, the organic layer is separated, washed to remove residual cyanide, and distilled under reduced pressure to isolate the nitrile.

Critical Parameters:

-

Temperature Control : Distillation at ≤100°C and 5–15 mm Hg minimizes thermal decomposition of the nitrile.

-

Catalyst Selection : Tertiary amines improve yields by preventing hydrolysis of the benzyl halide.

-

Solvent Choice : Monochlorobenzene is preferred for its immiscibility with water and high boiling point.

Challenges and Optimizations

Synthesizing the requisite hydroxymethyl-substituted benzyl halide poses challenges. Direct halogenation of 2-(hydroxymethyl)benzyl alcohol may require protecting the hydroxyl group to avoid side reactions. For example, temporary protection as a silyl ether (e.g., TBSCl) prior to chlorination with thionyl chloride could be employed, though this adds steps to the process. Patent US2783265A reports yields of ~80% for analogous methoxy-substituted nitriles, suggesting that similar efficiencies might be achievable with hydroxymethyl derivatives after optimization.

Reductive Modification of Isocoumarin Precursors

A less direct but versatile approach involves the reduction of 3-substituted isocoumarins to yield diol intermediates, which can be further functionalized to this compound. This method, detailed in a synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, leverages sodium borohydride to reduce lactone rings.

Stepwise Reduction and Functionalization

3-Substituted isocoumarins (e.g., 3-n-butylisocoumarin) are treated with excess sodium borohydride in methanol at 50°C under nitrogen. The lactone ring opens to form a diol, which is subsequently oxidized or dehydrated to introduce the nitrile group. For instance, the diol intermediate could undergo Swern oxidation to a ketone, followed by cyanohydrin formation and dehydration.

Example Protocol:

Yield and Practicality

While the initial reduction step achieves >90% conversion, subsequent steps introduce yield losses. Overall yields for this multi-step route are estimated at 50–60%, making it less efficient than direct substitution. However, it offers access to structurally diverse analogs by varying the isocoumarin substituents.

Condensation Strategies for Nitrile Formation

Patent WO2011141932A2 describes condensation reactions to synthesize nitriles from aromatic aldehydes and ketones. Though developed for cyclohexyliden-phenyl acetonitriles, this approach could be adapted for hydroxymethyl-substituted derivatives.

Base-Catalyzed Condensation

A hydroxymethyl-substituted benzaldehyde is condensed with acetonitrile in the presence of a strong base (e.g., NaOH) and phase-transfer catalyst. For example:

Reaction conditions (80–100°C, 4–6 hrs) and stoichiometric excess of acetonitrile (1.5:1 mol ratio) are critical to drive the reaction.

Advantages and Limitations

-

Pros : Uses readily available starting materials; no halogenation required.

-

Cons : High temperatures risk decomposition; requires rigorous purification to remove unreacted aldehyde.

Comparative Analysis of Preparation Methods

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution method is most viable due to its simplicity and high yield. Key industrial adaptations include:

Q & A

Q. What are the recommended synthetic routes for (2-Hydroxymethylphenyl)acetonitrile, and how can purity be ensured post-synthesis?

Methodological Answer:

- Synthetic Routes : Common methods include nucleophilic substitution or condensation reactions. For example, reacting 2-hydroxymethylbenzyl bromide with cyanide sources (e.g., KCN) in polar aprotic solvents like acetonitrile under reflux conditions .

- Purification : Use liquid-liquid extraction with phase-separation techniques (e.g., acetonitrile-salt-out extraction) to isolate the product . Further purification via column chromatography (silica gel, eluting with acetonitrile/water gradients) ensures high purity .

- Purity Verification : Confirm via HPLC with a mobile phase of methanol-acetonitrile-buffer mixtures (e.g., 70:30 acetonitrile/pH 7.5 buffer) and UV detection at 254 nm .

Q. Which analytical techniques are most suitable for characterizing this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .

- Storage : Store in airtight containers away from strong oxidizers (e.g., HNO₃) and heat sources (flash point: ~12.8°C for acetonitrile analogs) .

- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent dispersion .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for this compound synthesis?

Methodological Answer:

- Factor Selection : Use a two-level factorial design to test variables like temperature (e.g., 25–60°C), solvent ratio (acetonitrile/water), and catalyst loading .

- Response Analysis : Measure yield, purity, and reaction time. Central composite designs help identify nonlinear effects .

- Case Study : In radiopharmaceutical synthesis, adjusting acetonitrile concentration and column temperature improved separation efficiency by 30% .

Q. How do solvent-solvent interactions influence the stability and reactivity of this compound?

Methodological Answer:

- Solvation Effects : Acetonitrile’s CN stretch frequency (ν₂) shifts in polar solvents due to dispersive (non-specific) vs. specific (H-bonding) interactions. Use FT-IR to monitor shifts and infer solvation structures .

- Phase Separation : Under low-temperature conditions (<0°C), acetonitrile-water mixtures phase-separate, enabling efficient extraction of hydrophobic intermediates .

- Reactivity : In acetonitrile/ionic liquid mixtures, dielectric constant changes alter reaction kinetics (e.g., SN2 vs. E2 pathways) .

Q. How can researchers resolve contradictions in solubility data for this compound derivatives?

Methodological Answer:

- Systematic Testing : Use the IUPAC-NIST Solubility Database framework to measure solubility in 10+ solvents (e.g., acetonitrile, DMSO) at 283–333 K .

- Data Reconciliation : Apply QSPR (Quantitative Structure-Property Relationship) models to predict discrepancies caused by impurities or polymorphic forms .

- Case Study : KI solubility in acetonitrile varied by 15% across studies due to trace water content; Karl Fischer titration resolved the inconsistency .

Q. What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS/MS .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated degradation .

- Packaging : Use amber glass vials with PTFE-lined caps to block UV light and moisture .

Q. How can impurity profiles be mapped for this compound using advanced chromatographic methods?

Methodological Answer:

- Impurity Enrichment : Use DNPH (2,4-dinitrophenylhydrazine) derivatization to trap carbonyl impurities, followed by HPLC analysis at 2 µg/mL detection limits .

- Method Validation : Apply quality-by-design (QbD) principles to optimize column temperature (30°C), flow rate (0.84 mL/min), and acetonitrile content (72%) for baseline separation .

- Case Study : A hypercube design space reduced co-elution risks by 40% in empagliflozin impurity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.